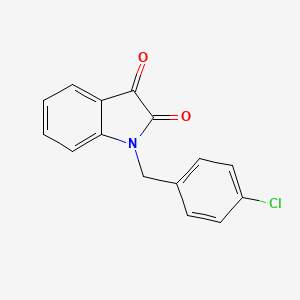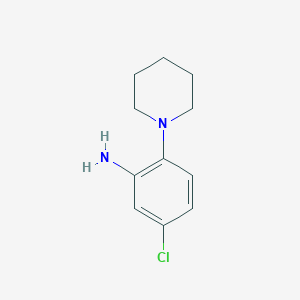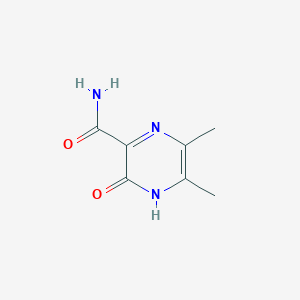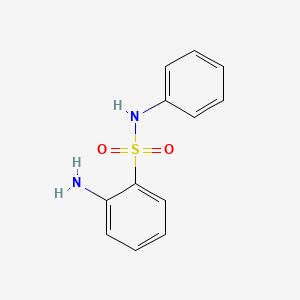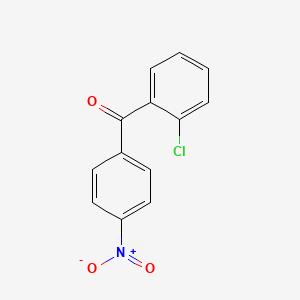
2-Chloro-4'-nitrobenzophenone
Overview
Description
2-Chloro-4’-nitrobenzophenone is a chemical compound with the molecular formula C13H8ClNO3 . It has a molecular weight of 261.66 g/mol . The IUPAC name for this compound is (2-chlorophenyl)- (4-nitrophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4’-nitrobenzophenone consists of a benzene ring with a nitro group at the 4’ position and a chlorine atom at the 2 position . The InChI code for this compound is 1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H .Physical And Chemical Properties Analysis
2-Chloro-4’-nitrobenzophenone is a light yellow solid . It has a molecular weight of 261.66 g/mol and a complexity of 321 . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Scientific Research Applications
Electrochemical Properties
- Reduction Mechanism in Aqueous Medium: The electrochemical reduction of nitrobenzophenone derivatives, including 4-nitrobenzophenone which is structurally related to 2-Chloro-4'-nitrobenzophenone, has been studied in aqueous media. This research provides insights into the reduction mechanisms, involving steps like dehydration to nitroso compounds and further reduction to hydroxylamino forms. Such studies are crucial for understanding the behavior of these compounds in different pH environments and their potential applications in electrochemistry (Laviron, Meunier‐Prest, & Lacasse, 1994).
Crystal Growth and Characterization
- Growth Using Bridgman Technique: The growth of crystals like 4-chloro-3-nitrobenzophenone, closely related to 2-Chloro-4'-nitrobenzophenone, using the Bridgman technique has been explored. These studies involve the examination of crystalline perfection and analysis of their fluorescence spectra, which is important for applications in materials science and optoelectronics (Aravinth, Babu, & Ramasamy, 2014).
Molecular Structure and Spectroscopic Assessment
- Vibrational and Electronic Properties: The vibrational and electronic properties of compounds like 2-chloro-5-nitrobenzophenone have been studied, offering insights into their molecular structure, charge density distribution, and chemical reactivity. Such studies are vital for understanding the properties of these compounds for potential use in various scientific applications, including nonlinear optics and molecular docking (Arulaabaranam, Muthu, Mani, & Irfan, 2022).
Future Directions
The future directions for 2-Chloro-4’-nitrobenzophenone could involve further exploration of its potential therapeutic effects. For instance, 2-chloro-4-nitrobenzoic acid, a related compound, is being studied as a potentially novel therapy for immunodeficiency diseases as an anti-viral and anti-cancer agent .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-4’-nitrobenzophenone are bacterial proteins involved in cell division, such as FtsZ . FtsZ is a key functional protein in bacterial cell division and is considered a potential target for the development of novel antibacterial agents .
Mode of Action
2-Chloro-4’-nitrobenzophenone interacts with its targets through a series of biochemical reactions. For instance, HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2-Chloro-4’-nitrobenzophenone to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone .
Biochemical Pathways
The compound affects the 1,2,4-benzenetriol (BT) pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative bacteria . The BT pathway involves the conversion of 2-Chloro-4’-nitrobenzophenone to BT via chloro-1,4-benzoquinone, catalyzed by HnpAB . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .
Result of Action
The action of 2-Chloro-4’-nitrobenzophenone results in the disruption of bacterial cell division, thereby inhibiting the growth of bacteria . This makes it a potential candidate for the development of new antibacterial agents .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4’-nitrobenzophenone. For example, the compound’s degradation and its interaction with targets can be affected by factors such as pH, temperature, and the presence of other substances . Furthermore, the compound is a common chlorinated nitrophenol pollutant, and its environmental fate is of great concern .
properties
IUPAC Name |
(2-chlorophenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO3/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(8-6-9)15(17)18/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHOYTXNCOKBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356609 | |
| Record name | 2-CHLORO-4'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77778-73-5 | |
| Record name | 2-CHLORO-4'-NITROBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











